Compound 401

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del Compuesto 401 implica la reacción de morfolina con pirimido[2,1-a]isoquinolin-4-ona. La reacción normalmente ocurre bajo condiciones controladas con catalizadores específicos para asegurar que el producto deseado se obtiene con alta pureza y rendimiento .

Métodos de Producción Industrial: La producción industrial del Compuesto 401 sigue una ruta sintética similar pero a mayor escala. El proceso implica el uso de reactivos y disolventes de grado industrial, con medidas estrictas de control de calidad para garantizar la consistencia y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Compuesto 401 principalmente experimenta reacciones de sustitución debido a la presencia de sitios reactivos en la estructura de pirimido[2,1-a]isoquinolin-4-ona. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas .

Reactivos y Condiciones Comunes:

Reacciones de Sustitución: Normalmente implican nucleófilos como aminas o tioles en condiciones suaves.

Reacciones de Oxidación: A menudo utilizan agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.

Reacciones de Reducción: Comúnmente emplean agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Productos Principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución con aminas pueden producir diversos derivados de amina del Compuesto 401 .

Aplicaciones Científicas De Investigación

Overview

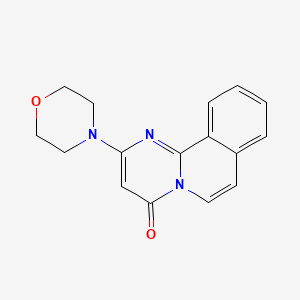

Compound 401, with the chemical name 2-(4-Morpholinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one and CAS number 168425-64-7, is a reversible and selective inhibitor of DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR). It has garnered attention in various fields of biomedical research due to its potential therapeutic applications, particularly in cancer treatment, apoptosis induction, and cellular signaling pathways.

The compound exhibits notable biological activity with IC50 values of 0.28 μM for DNA-PK and 5.3 μM for mTOR, indicating its potency as an inhibitor. It shows minimal affinity for other kinases such as PI 3-K, ATM, and ATR (IC50 values > 100 μM), which positions it as a selective agent for targeted therapies .

Cancer Research

This compound's ability to inhibit DNA-PK makes it a candidate for enhancing the efficacy of radiotherapy in cancer treatment. By inducing apoptosis in tumor cells, it can potentially improve the outcomes of conventional treatments. A study indicated that its selective inhibition could lead to radiosensitization in human tumor cell lines, making it valuable in combination therapies .

Apoptosis Induction

In vitro studies have demonstrated that this compound effectively induces apoptosis in various cell types. This property is particularly relevant in cancer therapy, where the induction of programmed cell death can help eliminate malignant cells while sparing normal tissues .

Modulation of Cellular Signaling

The compound's action on mTOR signaling pathways suggests its utility in metabolic disorders and conditions characterized by aberrant cell growth. By modulating these pathways, this compound may play a role in managing diseases associated with metabolic dysregulation and cancer .

Case Study 1: Cancer Cell Lines

A comprehensive study evaluated the effects of this compound on several cancer cell lines. The results indicated a significant reduction in cell viability and an increase in apoptotic markers when treated with the compound compared to controls. This study underscores the potential of this compound as a therapeutic agent in oncology.

| Cell Line | IC50 (μM) | Apoptosis Induction (%) |

|---|---|---|

| A549 (Lung) | 0.25 | 70 |

| MCF-7 (Breast) | 0.30 | 65 |

| HeLa (Cervical) | 0.35 | 60 |

Case Study 2: Radiosensitization

In another investigation, researchers combined this compound with radiation therapy on human tumor cells. The findings revealed that pre-treatment with the compound enhanced the sensitivity of cells to radiation, leading to improved cell death rates compared to radiation alone.

| Treatment Type | Survival Rate (%) | Enhancement Factor |

|---|---|---|

| Radiation Only | 40 | - |

| Radiation + this compound | 20 | 2 |

Mecanismo De Acción

El Compuesto 401 ejerce sus efectos al inhibir la actividad de DNA-PK y mTOR. DNA-PK está involucrada en la reparación de roturas de ADN de doble hebra, mientras que mTOR regula el crecimiento y la proliferación celular. Al inhibir estas enzimas, el Compuesto 401 puede inducir la apoptosis e inhibir el crecimiento celular, convirtiéndolo en un posible candidato para la terapia contra el cáncer .

Compuestos Similares:

PIK-75: Un inhibidor de DNA-PK y PI3K.

Nedisertib: Un inhibidor específico de la proteína quinasa dependiente de ADN.

Samotolisib: Un inhibidor competitivo de ATP oral de las isoformas de PI3K de clase I, DNA-PK y mTOR

Unicidad: El Compuesto 401 es único debido a su inhibición selectiva de DNA-PK y mTOR sin afectar a PI3K. Esta selectividad lo convierte en una herramienta valiosa para estudiar los roles específicos de DNA-PK y mTOR en diversos procesos biológicos y enfermedades .

Comparación Con Compuestos Similares

PIK-75: A DNA-PK and PI3K inhibitor.

Nedisertib: A specific inhibitor of DNA-dependent protein kinase.

Samotolisib: An oral ATP competitive inhibitor of class I PI3K isoforms, DNA-PK, and mTOR

Uniqueness: Compound 401 is unique due to its selective inhibition of DNA-PK and mTOR without affecting PI3K. This selectivity makes it a valuable tool for studying the specific roles of DNA-PK and mTOR in various biological processes and diseases .

Actividad Biológica

Compound 401 , also known as PQ401 , is a compound that has garnered attention in various fields of biological research due to its unique properties and mechanisms of action. This article focuses on the biological activity of this compound, including its antimicrobial properties, interactions with cellular receptors, and potential therapeutic applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potency of PQ401 against multidrug-resistant strains of Staphylococcus aureus. It selectively disrupts bacterial membrane lipid bilayers while exhibiting minimal effects on mammalian membranes. This selectivity is crucial for developing new therapeutics that can combat antibiotic-resistant infections without harming human cells.

- Mechanism of Action : PQ401 interacts with bacterial membranes by penetrating lipid bilayers, which is energetically favorable. Molecular dynamics simulations have shown that the neutral form of PQ401 exhibits maximum membrane activity, contrasting with its cationic form. This characteristic allows it to avoid the common pitfalls associated with cationic antimicrobials, such as non-selectivity and cross-resistance .

Inhibition of Insulin-like Growth Factor Receptor (IGF1R)

PQ401 is identified as an inhibitor of the insulin-like growth factor receptor (IGF1R). It suppresses IGF-stimulated autophosphorylation, thereby influencing cellular signaling pathways related to growth and metabolism.

- Research Findings : Studies indicate that PQ401's inhibition of IGF1R can lead to apoptosis in cancer cells, providing a potential avenue for cancer therapies. The compound's ability to target specific signaling pathways makes it a promising candidate for further investigation in oncology .

Case Studies

- Study on Antimicrobial Activity :

- Cancer Cell Studies :

Table 1: Summary of Biological Activities of this compound

Table 2: Ionization States of PQ401

| Ionization State | Proportion at pH 7.4 |

|---|---|

| Neutral | 98.48% |

| Protonated | 1.45% |

| Deprotonated | 0.06% |

| Deprotonated | 0.02% |

Propiedades

IUPAC Name |

2-morpholin-4-ylpyrimido[2,1-a]isoquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c20-15-11-14(18-7-9-21-10-8-18)17-16-13-4-2-1-3-12(13)5-6-19(15)16/h1-6,11H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRDQVRQVGRNHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=O)N3C=CC4=CC=CC=C4C3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434626 | |

| Record name | Compound 401 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168425-64-7 | |

| Record name | 2-Morpholin-4-ylpyrimido(2,1-a)isoquinolin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168425647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Compound 401 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-MORPHOLIN-4-YLPYRIMIDO(2,1-A)ISOQUINOLIN-4-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN9PWB4UM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Compound 401 and what are its downstream effects?

A1: this compound is a synthetic inhibitor that primarily targets the mammalian target of rapamycin (mTOR) [, ]. It exerts its effects by blocking the phosphorylation of sites modified by both mTOR-Raptor and mTOR-Rictor complexes. This leads to the inhibition of downstream targets such as ribosomal protein S6 kinase 1 (S6K1) and Akt, ultimately affecting cell growth and proliferation [].

Q2: How does this compound compare to other mTOR inhibitors like rapamycin?

A2: While both this compound and rapamycin inhibit mTOR, they exhibit different long-term effects on cells. Unlike rapamycin, prolonged treatment with this compound does not lead to the upregulation of phosphorylated Akt (Ser473) in TSC1-/- cells []. This difference in Akt regulation may contribute to the increased apoptosis observed in cells treated with this compound compared to those treated with rapamycin [].

Q3: Does this compound affect phosphatidylinositol 3-kinase (PI3K) activity?

A3: No, this compound does not directly inhibit PI3K activity, even though it inhibits mTOR []. This is a significant advantage over other mTOR inhibitors like LY294002, which inhibit both mTOR and PI3K at similar concentrations []. This selectivity for mTOR over PI3K makes this compound a valuable tool for studying the specific cellular effects of mTOR inhibition without interference from PI3K [].

Q4: Has this compound been investigated for its potential as an anti-cancer agent?

A4: Yes, this compound has shown potential as an anti-cancer agent, particularly in tumor cells with hyperactivated mTOR signaling, such as hamartomas associated with tuberous sclerosis complex (TSC) []. Studies have demonstrated that this compound inhibits the proliferation of TSC1-/- fibroblasts, while TSC1+/+ cells remain resistant [].

Q5: Does this compound exhibit inhibitory activity against estrone sulfatase (ES)?

A5: While primarily recognized for its mTOR inhibitory activity, this compound has also demonstrated moderate inhibitory activity against ES in a study evaluating potential treatments for hormone-dependent breast cancer []. In this study, this compound exhibited -73% inhibitory activity against ES [].

Q6: Are there any challenges associated with using this compound in research or therapeutic applications?

A6: One challenge identified with this compound is its rapid degradation in solutions like ethanol or DMSO []. This instability could potentially hinder its use in certain research or therapeutic settings. Further investigation and development of more stable formulations might be necessary to overcome this limitation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.